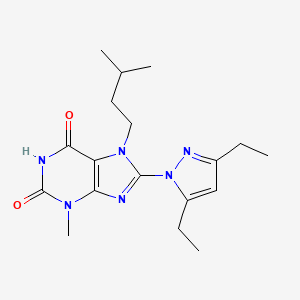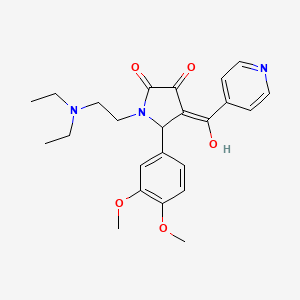methanone dihydrochloride CAS No. 1349719-00-1](/img/structure/B2844807.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of the phenylpiperidines class of organic compounds . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
The use of [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable under laboratory conditions. It is also highly soluble in aqueous solutions, making it easy to use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, it is not very stable in acidic or basic solutions, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride. It could be used to develop new drugs for the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders. It could also be used to study the molecular mechanisms of various biological processes, such as receptor binding, enzyme inhibition, and gene expression. In addition, this compound could be used to develop new methods for the synthesis of other compounds. Finally, it could be used to develop new methods for the detection and quantification of various compounds.
Méthodes De Synthèse
The synthesis of [4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride involves the reaction of 4-aminomethylpiperidine with pyridine-3-carboxaldehyde. The reaction is carried out in aqueous solution at a pH of 7-8 and a temperature of 25-30°C. The resulting product is then purified by column chromatography and crystallized to obtain this compound dihydrochloride.
Applications De Recherche Scientifique
[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride has been used in a variety of scientific research applications. It has been used to study the molecular mechanisms of various biological processes, such as receptor binding, enzyme inhibition, and gene expression. This compound has also been used to study the effects of drugs on cellular functions and to develop new drugs. It has been used in the study of cardiovascular diseases, cancer, and neurological disorders.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSOVSHUOJHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)


![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)
![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)